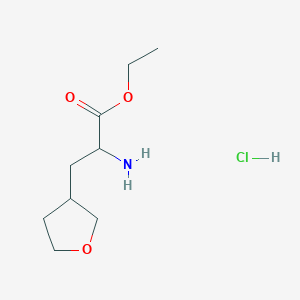

Ethyl 2-amino-3-(oxolan-3-YL)propanoate hydrochloride

Description

Ethyl 2-amino-3-(oxolan-3-yl)propanoate hydrochloride is an amino acid ester hydrochloride salt characterized by an oxolane (tetrahydrofuran) substituent at the β-position of the propanoate backbone. Its molecular formula is C₉H₁₈ClNO₃ (calculated from the free base C₉H₁₇NO₃ + HCl), with a molecular weight of approximately 223.45 g/mol . The compound features a stereochemically flexible oxolan-3-yl group, which introduces polarity due to the oxygen atom in the tetrahydrofuran ring. This structure enhances hydrogen-bonding capacity and moderate lipophilicity, making it a versatile intermediate in pharmaceutical synthesis.

Properties

Molecular Formula |

C9H18ClNO3 |

|---|---|

Molecular Weight |

223.70 g/mol |

IUPAC Name |

ethyl 2-amino-3-(oxolan-3-yl)propanoate;hydrochloride |

InChI |

InChI=1S/C9H17NO3.ClH/c1-2-13-9(11)8(10)5-7-3-4-12-6-7;/h7-8H,2-6,10H2,1H3;1H |

InChI Key |

GLLWUGSNEBROSM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(CC1CCOC1)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Oxolane-Substituted Intermediate

The oxolane ring (tetrahydrofuran) is introduced typically through stereoselective ring formation or substitution reactions starting from readily available chiral precursors such as 2,3-epoxy alcohols or protected sugars.

- Method A: Epoxide Ring Opening

Starting from a chiral epoxide (e.g., 2,3-epoxy-1-propanol derivatives), nucleophilic ring opening using appropriate nucleophiles leads to the formation of the oxolane ring with control over stereochemistry. This approach ensures the (2S)-configuration at the oxolanyl carbon. - Method B: Cyclization of Hydroxyalkyl Precursors

Linear hydroxyalkyl intermediates bearing a suitable leaving group undergo intramolecular cyclization under acidic or basic conditions to form the oxolane ring.

Coupling with Amino Acid Derivative

The amino acid portion (2-amino propanoate) is introduced by coupling the oxolane intermediate with ethyl chloroformate or via esterification of the corresponding amino acid.

- Method C: Esterification

The oxolane-substituted amino acid is esterified with ethanol under acidic or basic catalysis to give the ethyl ester. - Method D: Amide Coupling

Alternatively, amide coupling agents like HBTU or EDC/HOBt can be used to couple the oxolane-substituted amino acid with ethanol derivatives or amines, followed by conversion to the ester.

Formation of Hydrochloride Salt

The free base form of ethyl 2-amino-3-(oxolan-3-yl)propanoate is converted to the hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an organic solvent such as ethyl acetate or ethanol.

Representative Synthetic Procedure (Adapted from Patent and Literature)

| Step | Reagents & Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Chiral epoxide precursor + nucleophile (e.g., alcohol or amine) in dry THF, 0°C to RT, 16 h | Formation of oxolane ring via nucleophilic ring opening | 75-85 | Stereoselective control critical |

| 2 | Oxolane intermediate + ethyl chloroformate, base (e.g., triethylamine), DCM, 0°C to RT | Esterification to form ethyl ester | 80-90 | Use of dry solvents recommended |

| 3 | Crude ester + HCl in ethyl acetate, RT, 2 h | Formation of hydrochloride salt | 95 | Salt formation improves stability |

Analytical Data and Purification

- Purification: Typically achieved by recrystallization from ethanol/ethyl acetate or by chromatographic methods (silica gel column chromatography).

- Characterization:

- NMR (1H, 13C) confirms the oxolane ring and amino ester functionalities.

- Optical rotation measurements confirm stereochemistry.

- Mass spectrometry (MS) confirms molecular weight.

- Elemental analysis verifies purity and salt formation.

Comparative Table of Preparation Methods

| Preparation Aspect | Method A (Epoxide Ring Opening) | Method B (Cyclization) | Method C (Esterification) | Method D (Amide Coupling) |

|---|---|---|---|---|

| Starting Material | Chiral epoxides | Hydroxyalkyl precursors | Amino acid derivatives | Amino acid derivatives |

| Reaction Conditions | Mild, 0°C to RT, THF solvent | Acidic or basic, reflux | Acid catalysis, ethanol solvent | Coupling reagents, DCM solvent |

| Stereoselectivity | High | Moderate to high | N/A | N/A |

| Yield Range | 75-85% | 60-80% | 80-90% | 70-85% |

| Scalability | Good | Moderate | Excellent | Good |

| Purification | Recrystallization, chromatography | Chromatography | Recrystallization | Chromatography |

Research Findings and Notes

- The stereochemical integrity of the oxolane ring is crucial for biological activity and is typically preserved by using chiral starting materials or stereoselective catalysts.

- The hydrochloride salt form enhances water solubility and stability, making it suitable for pharmaceutical applications.

- Recent patents (e.g., US20210094954A1) describe improved synthetic routes using metal salt intermediates and mild conditions to increase yield and reduce by-products.

- The use of coupling agents such as HBTU or EDC/HOBt facilitates amide bond formation without racemization.

- Careful control of reaction temperature and solvent purity is essential to avoid side reactions such as hydrolysis or epimerization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-(oxolan-3-yl)propanoate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 2-amino-3-(oxolan-3-yl)propanoate hydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.

Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-amino-3-(oxolan-3-yl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The amino group and the tetrahydrofuran ring play crucial roles in its binding to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Aromatic Derivatives

(R)-Ethyl 2-amino-3-phenylpropanoate Hydrochloride

- Molecular Formula: C₁₁H₁₆ClNO₂

- Molecular Weight : 229.7 g/mol

- Key Features : A phenyl group replaces the oxolane ring, increasing lipophilicity. The R-configuration may influence chiral interactions in biological systems .

- Applications : Used in peptide synthesis due to its aromatic hydrophobicity.

Ethyl 2-amino-3-(3,4-dihydroxyphenyl)propanoate Hydrochloride

- Molecular Formula: C₁₁H₁₆ClNO₄

- Molecular Weight : 261.7 g/mol

- Applications: Potential use in oxidative stress-related drug candidates.

DL-Tyrosine Ethyl Ester Hydrochloride

Heterocyclic and Bulky Substituents

Ethyl L-Tryptophanate Hydrochloride

- Molecular Formula : C₁₃H₁₇ClN₂O₂

- Molecular Weight : 268.74 g/mol

- Key Features : An indole substituent adds bulk and aromaticity, promoting π-π stacking interactions.

- Applications : Intermediate in peptide synthesis targeting neurological targets .

Ethyl 2-amino-3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoate Hydrochloride

Comparative Analysis Table

Key Findings from Comparative Analysis

Polarity and Solubility :

- The oxolane-containing compound exhibits moderate polarity , balancing hydrophilicity and lipophilicity. In contrast, dihydroxyphenyl and tyrosine derivatives are more hydrophilic .

- Aromatic substituents (phenyl, indole) reduce water solubility but enhance membrane permeability .

Stereochemical Influence: The R-configuration in phenylpropanoate derivatives may optimize binding to chiral receptors , while the oxolane derivative’s stereochemical flexibility allows diverse conformational adaptations .

Biological Relevance :

- Indole and tyrosine derivatives are critical in neurotransmitter and peptide synthesis, while oxolane-containing compounds may stabilize bioactive conformations in drug candidates .

Biological Activity

Ethyl 2-amino-3-(oxolan-3-YL)propanoate hydrochloride is a chemical compound with the molecular formula C9H18ClNO3. This compound is characterized by the presence of an oxolane ring and an amino group, which contribute to its unique biological activities. Research into its properties has indicated potential applications in various fields, including medicinal chemistry and biochemistry.

Antimicrobial Properties

This compound has been studied for its antimicrobial activity. Preliminary investigations suggest that it may inhibit the growth of certain bacterial strains, making it a candidate for further development as an antimicrobial agent. The mechanism of action is believed to involve interference with bacterial enzyme systems, although specific pathways have yet to be fully elucidated.

Antiviral Activity

In addition to antimicrobial properties, this compound has shown promise in antiviral research. Studies indicate that it may exhibit inhibitory effects against specific viruses, potentially through mechanisms similar to those observed in its antibacterial activity. The ongoing research aims to clarify the specific viral targets and pathways affected by this compound .

Enzyme Interaction Studies

Research has also focused on the interaction of this compound with various enzymes. The amino group and oxolane ring facilitate binding with enzyme active sites, which can alter enzyme kinetics and metabolic pathways. This property is particularly relevant in drug design, where modulation of enzyme activity is often desired .

The mechanism of action for this compound involves several biochemical interactions:

- Hydrogen Bonding: The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function.

- Enzyme Modulation: The oxolane ring can interact with enzymes and receptors, potentially modulating their activity and affecting metabolic processes.

- Substitution Reactions: The compound can undergo substitution reactions, leading to the formation of various derivatives that may possess enhanced biological activities.

Table: Summary of Biological Activities

Case Study: Antimicrobial Testing

In a study evaluating the antimicrobial efficacy of this compound, researchers tested various concentrations against standard bacterial strains such as Escherichia coli and Staphylococcus aureus. Results indicated a dose-dependent inhibition of growth, suggesting that this compound could be developed into a therapeutic agent for treating bacterial infections.

Case Study: Enzyme Interaction Analysis

A separate investigation focused on the interaction between this compound and a specific enzyme involved in metabolic pathways. Using kinetic assays, researchers demonstrated that the compound acted as a competitive inhibitor, providing insight into its potential role in drug design aimed at metabolic regulation.

Q & A

Q. What are the key considerations for synthesizing Ethyl 2-amino-3-(oxolan-3-yl)propanoate hydrochloride with high enantiomeric purity?

Synthesis requires chiral resolution techniques due to the compound's stereogenic centers. Methods include asymmetric catalysis (e.g., using chiral auxiliaries) or enzymatic resolution. Post-synthesis, chiral HPLC or polarimetry (measuring specific rotation) is critical for verifying enantiomeric excess .

Q. How can the structural configuration of this compound be confirmed experimentally?

X-ray crystallography using programs like SHELXL is the gold standard for resolving stereochemistry. Additionally, NMR (e.g., NOESY for spatial proximity analysis) and vibrational circular dichroism (VCD) can validate configurations .

Q. What analytical techniques are essential for assessing purity and stability?

- HPLC-MS : Detects impurities and degradation products.

- Thermogravimetric analysis (TGA) : Evaluates thermal stability.

- Karl Fischer titration : Measures water content, crucial for hygroscopic hydrochloride salts .

Advanced Research Questions

Q. How do stereochemical variations (e.g., oxolan-3-yl vs. oxolan-2-yl substituents) impact biological activity?

Substituent position alters molecular conformation and receptor binding. For example, oxolan-3-yl derivatives may exhibit different pharmacokinetics compared to oxolan-2-yl analogs due to steric effects. Computational docking studies (e.g., using AutoDock Vina) can predict binding affinities .

Q. What strategies address contradictions in crystallographic and spectroscopic data during structure elucidation?

Cross-validate

- Compare experimental X-ray diffraction patterns with density functional theory (DFT)-optimized structures.

- Use solid-state NMR to resolve discrepancies between solution and crystal-state conformations .

Q. How can reaction pathways be optimized to minimize byproducts in multi-step syntheses?

- DoE (Design of Experiments) : Identifies critical parameters (e.g., temperature, catalyst loading).

- Inline FTIR monitoring : Tracks intermediate formation in real time.

- Flow chemistry : Enhances reproducibility for exothermic steps .

Q. What role does the oxolan (tetrahydrofuran) ring play in modulating the compound’s physicochemical properties?

The oxolan ring increases lipophilicity (logP), improving blood-brain barrier penetration. However, it may reduce aqueous solubility. QSPR (Quantitative Structure-Property Relationship) models can predict these trade-offs .

Methodological Insights

- For resolving racemic mixtures : Use dynamic kinetic resolution with transition-metal catalysts (e.g., Ru-based Shvo catalyst) .

- For stability studies : Accelerated degradation tests under varied pH and temperature conditions, analyzed via LC-MS .

Key Challenges & Future Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.